molecular formula C23H26IP B3337098 (3-Methylbutyl)(triphenyl)phosphanium iodide CAS No. 52710-37-9

(3-Methylbutyl)(triphenyl)phosphanium iodide

Cat. No.: B3337098
CAS No.: 52710-37-9
M. Wt: 460.3 g/mol
InChI Key: XFMGUSCDUAKMEP-UHFFFAOYSA-M
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Description

(3-Methylbutyl)(triphenyl)phosphanium iodide is an organophosphorus compound with the molecular formula C23H26IP. It is a quaternary phosphonium salt, which is characterized by the presence of a positively charged phosphorus atom bonded to three phenyl groups and one 3-methylbutyl group, with iodide as the counterion. This compound is of interest due to its applications in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbutyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with 3-methylbutyl iodide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as toluene or dichloromethane. The reaction mixture is heated to reflux for several hours to ensure complete conversion. The product is then isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield. The final product is purified through multiple recrystallization steps to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(3-Methylbutyl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:

    Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles such as halides, cyanides, or alkoxides.

    Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form phosphines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methylbutyl)(triphenyl)phosphanium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methylbutyl)(triphenyl)phosphanium iodide involves the interaction of the positively charged phosphorus atom with various substrates. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the iodide ion is displaced by other nucleophiles. In oxidation reactions, the phosphorus atom is oxidized to form phosphine oxides, while in reduction reactions, it is reduced to form phosphines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methylbutyl)(triphenyl)phosphanium iodide is unique due to the presence of the 3-methylbutyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in specific catalytic applications where other phosphonium salts may not be as effective .

Properties

IUPAC Name

3-methylbutyl(triphenyl)phosphanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26P.HI/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMGUSCDUAKMEP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26IP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623792
Record name (3-Methylbutyl)(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52710-37-9
Record name (3-Methylbutyl)(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (ISOAMYL)TRIPHENYLPHOSPHONIUM IODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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